

physical and chemical properties of 1-Phenyloxindole

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1-Phenyloxindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloxindole, a heterocyclic organic compound, has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique structural framework, featuring a phenyl group appended to an oxindole core, imparts a range of intriguing physical, chemical, and biological properties.[2][3] This guide provides an in-depth overview of **1-Phenyloxindole**, summarizing its core properties, detailing experimental protocols for its synthesis and analysis, and exploring its biological activities and associated signaling pathways.

Core Properties of 1-Phenyloxindole

1-Phenyloxindole is a white to light yellow crystalline powder at room temperature.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties of 1-Phenyloxindole



Property	Value	References
Molecular Formula	C14H11NO	[1][4]
Molecular Weight	209.24 g/mol	[4]
Melting Point	120 - 126 °C	[1]
Boiling Point (Predicted)	443.6 ± 25.0 °C	[3]
Density (Predicted)	1.228 ± 0.06 g/cm ³	[3]
LogP	2.6	[3]

Table 2: Solubility Profile of 1-Phenyloxindole

Solvent	Solubility	References
Water	74.3 mg/L at 20°C (practically insoluble)	[3]
Ethanol	Soluble	[5]
Dimethyl Sulfoxide (DMSO)	Approximately 3 mg/mL	[5]
Dimethylformamide (DMF)	Soluble	[5]
Toluene	Soluble	[3]
Diethyl Ether	Soluble	[3]

Table 3: Spectroscopic Data for 1-Phenyloxindole



Spectroscopic Technique	Key Features	References
¹ H NMR (DMSO-d6)	Aromatic protons (indole and phenyl): multiplets in the range of δ 7.55-6.75 ppm; Methylene protons (-CH ₂ - at position 3): signal around δ 3.5-4.0 ppm.	[3][6]
¹³ C NMR (DMSO-d6)	Carbonyl carbon (~C=O): ~175 ppm; Aromatic carbons: δ 107-161 ppm.	[6]
Mass Spectrometry (ESI)	Molecular Ion Peak [M+H]+: m/z 209.	[7]

Experimental Protocols Synthesis of 1-Phenyloxindole via Ullmann Condensation

The Ullmann condensation provides a classical and effective method for the synthesis of N-aryl compounds, including **1-Phenyloxindole**.[8] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, the nitrogen atom of the oxindole ring. [9]

Materials:

- Oxindole
- Iodobenzene
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- · Ethyl acetate

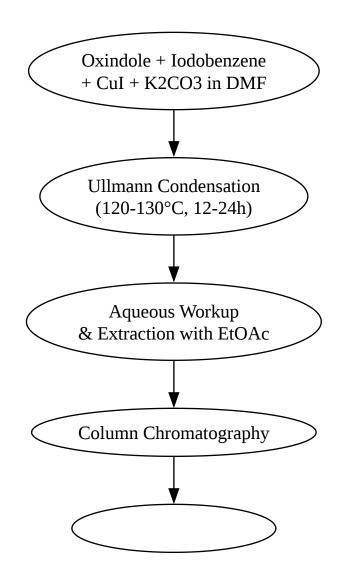


- · Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add oxindole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
- Add anhydrous N,N-dimethylformamide (DMF) to the flask.
- Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add water to the mixture and extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **1-Phenyloxindole**.





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Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][10]

Materials:

- Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)
- Complete growth medium (e.g., DMEM with 10% FBS)
- 1-Phenyloxindole stock solution (in DMSO)



- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **1-Phenyloxindole** in complete growth medium.
- Remove the old medium from the wells and add 100 μL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- After incubation, add 20 μL of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[2]

Materials:

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton Broth (MHB)



- 1-Phenyloxindole stock solution (in DMSO)
- Sterile 96-well plates
- Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

- Prepare serial two-fold dilutions of **1-Phenyloxindole** in MHB in a 96-well plate.
- Inoculate each well with 5 x 10⁵ CFU/mL of the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[11][12]

Materials:

- Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)
- Neurobasal medium supplemented with B-27 and L-glutamine
- 1-Phenyloxindole stock solution (in DMSO)
- Glutamate solution
- Cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)
- Fluorescence microscope

Procedure:

Plate neurons in a 96-well plate and allow them to mature.



- Pre-treat the neurons with various concentrations of **1-Phenyloxindole** for 1-2 hours.
- Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 μM) for 15-30 minutes.
- Remove the glutamate-containing medium and replace it with fresh medium containing 1-Phenyloxindole.
- Incubate for 24 hours.
- Assess cell viability using a suitable assay, such as staining with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
- Quantify the number of live and dead cells using fluorescence microscopy.

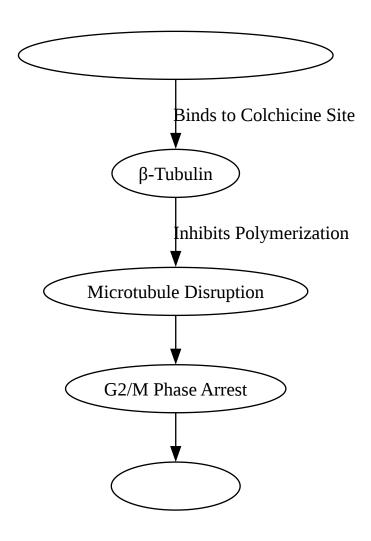
Biological Activities and Signaling Pathways

Derivatives of **1-Phenyloxindole** have demonstrated a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Several studies have highlighted the potential of indole derivatives as anticancer agents.[13] One of the key mechanisms of action is the inhibition of tubulin polymerization.[14][15] By binding to the colchicine binding site on β -tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[13][16]

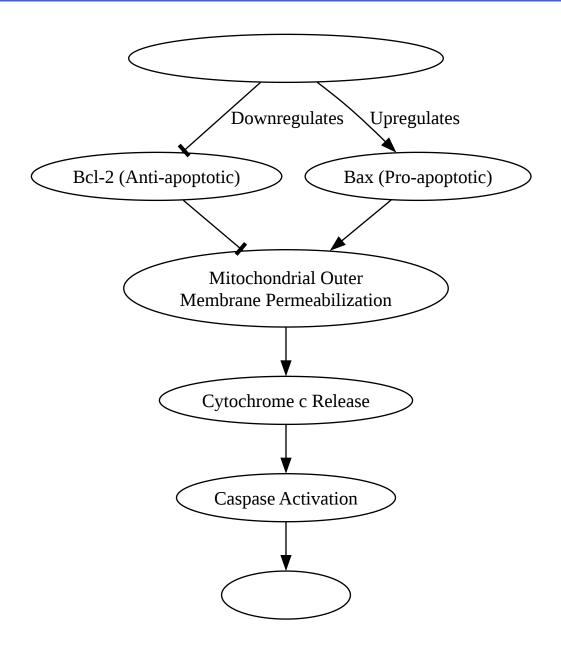




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The apoptotic pathway induced by **1-Phenyloxindole** derivatives often involves the modulation of the Bcl-2 family of proteins.[17] These compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, resulting in the activation of caspases and programmed cell death.[18]



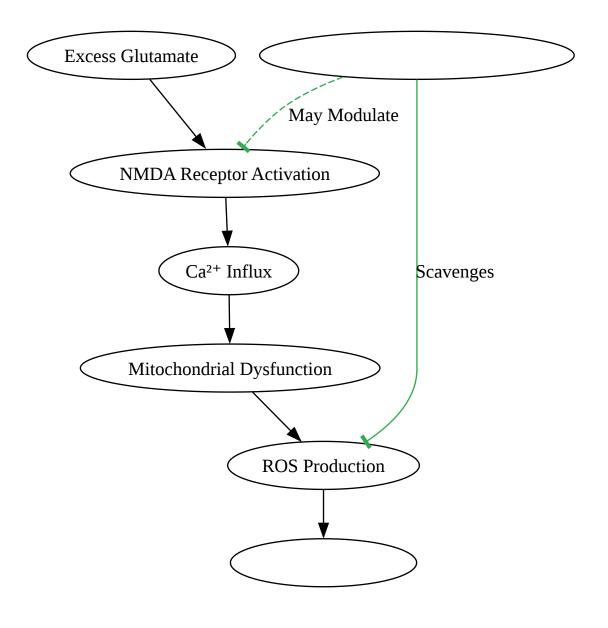


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Neuroprotective Effects

The neuroprotective properties of indole derivatives are often attributed to their ability to mitigate oxidative stress and excitotoxicity.[19] In the context of glutamate-induced excitotoxicity, overactivation of NMDA receptors leads to an excessive influx of Ca²⁺ ions, triggering a cascade of neurotoxic events, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS). **1-Phenyloxindole** and its analogs may exert their protective effects by modulating these pathways.





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Conclusion

1-Phenyloxindole is a versatile molecule with a rich chemical and biological profile. Its straightforward synthesis and the potential for diverse functionalization make it an attractive scaffold for the development of novel therapeutic agents and advanced materials. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound. Further investigations into its precise mechanisms of action and in vivo efficacy are warranted to translate its potential into tangible applications.



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